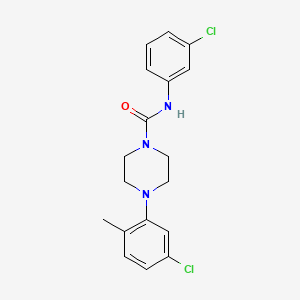![molecular formula C24H25N5 B5063223 N-methyl-N-[(2-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)
N-methyl-N-[(2-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(2-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine is a complex organic compound with a unique structure that includes a tetrazole ring and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Alkylation: The tetrazole intermediate is then alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Coupling Reactions: The final step involves coupling the alkylated tetrazole with the appropriate phenylmethanamine derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially under basic conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-methyl-N-[(2-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and phenyl groups play a crucial role in binding to these targets, leading to modulation of biological pathways. This can result in various effects, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenethylamine: Shares structural similarities but lacks the tetrazole ring.
N-Methyl-5-(2-methylphenyl)-2-pyrimidinamine: Contains a pyrimidine ring instead of a tetrazole ring.
Uniqueness
N-methyl-N-[(2-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-11-7-9-15-21(18)17-28(3)23(20-13-5-4-6-14-20)24-25-26-27-29(24)22-16-10-8-12-19(22)2/h4-16,23H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBJXJMWZQGYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5063144.png)
![3-(5-bromo-2-methoxyphenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5063148.png)
![2-[2-Methoxy-4-(4-methylpiperazine-1-carbothioyl)phenoxy]acetamide](/img/structure/B5063152.png)
![2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE](/img/structure/B5063154.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B5063159.png)
![ethyl 4,5-dimethyl-2-({[3-methyl-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B5063160.png)

![3-(2-Methylpropyl)-5-[6-(4-propylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole](/img/structure/B5063173.png)
![2,4-dichloro-6-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5063177.png)
![2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B5063195.png)
![ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate](/img/structure/B5063205.png)
![1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5063209.png)
![3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063217.png)
![1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine](/img/structure/B5063229.png)
